Differential Potency Profile Against EGFR vs. Closest Structural Analogs
Egfr/her2/cdk9-IN-3 exhibits an EGFR IC50 of 191.08 nM, which is approximately 2.1-fold higher (less potent) than the IC50 of the closest analog, EGFR/HER2/CDK9-IN-1 (90.17 nM), but approximately 1.3-fold lower (more potent) than the IC50 of another analog, EGFR/HER2/CDK9-IN-2 (145.35 nM) [1][2]. This intermediate EGFR potency may be advantageous in experimental systems requiring moderate EGFR blockade alongside CDK9 inhibition.
| Evidence Dimension | EGFR inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 191.08 nM |
| Comparator Or Baseline | EGFR/HER2/CDK9-IN-1 (IC50 = 90.17 nM); EGFR/HER2/CDK9-IN-2 (IC50 = 145.35 nM) |
| Quantified Difference | 2.1-fold less potent than EGFR/HER2/CDK9-IN-1; 1.3-fold more potent than EGFR/HER2/CDK9-IN-2 |
| Conditions | In vitro enzymatic inhibition assay |
Why This Matters
The specific EGFR IC50 of 191.08 nM defines the required working concentration range for cellular assays and distinguishes this compound from its more potent (IN-1) and less potent (IN-2) analogs in the same chemical series.
- [1] TargetMol. EGFR/HER2/CDK9-IN-3 Product Datasheet. Cat. No. T63161. View Source
- [2] MedChemExpress. EGFR/HER2/CDK9-IN-2 Product Datasheet. Cat. No. HY-147797. View Source
